(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate
Overview
Description
(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate is a chemical compound with the molecular formula C10H10N2O2·HCl·H2O It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character .
Mode of Action
Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that (8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate might interact with its targets in a similar manner.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been evaluated for in-vitro anticancer activity against human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydrogen atoms on the imidazo[1,2-a]pyridine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Derivatives of imidazo[1,2-a]pyridine have shown antibacterial, antifungal, and antiviral activities .
Medicine
In medicine, compounds related to this compound are investigated for their therapeutic potential. For example, zolpidem, a derivative of imidazo[1,2-a]pyridine, is used as a hypnotic agent for the treatment of insomnia .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used as a hypnotic agent.
Alpidem: Investigated for its anxiolytic properties.
Imidazo[1,2-a]pyridine derivatives: Known for their broad spectrum of biological activities.
Uniqueness
(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH.H2O/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;;/h2-4,6H,5H2,1H3,(H,13,14);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUMETALHBREKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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